N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethylbenzenesulfonamide” is a complex chemical compound. It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . These types of structures are often found in pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azepane and pyridazine rings, along with the phenyl and ethylbenzenesulfonamide groups. The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The azepane and pyridazine rings could potentially undergo various reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of hydrogen bonding could all affect its properties.Scientific Research Applications
Metabolism and Biological Activity
- Metabolism of Antidiabetic Sulfonamides : A study discussed the biological half-lives of p-acetylbenzenesulfonylureas, specifically U-18536 and acetohexamide, and their metabolites in humans, showcasing the rapid metabolism and the correlation between hypoglycemic effect and serum concentration levels (Smith, Vecchio, & Forist, 1965).
Drug Interactions
- Drug-Drug Interactions : Research on phenytoin-induced reduction of voriconazole serum concentration revealed the significant impact of drug interactions on therapeutic efficacy and highlighted the complexities of managing co-administration of drugs with substantial metabolic interactions (Alffenaar et al., 2009).
Therapeutic Applications
- Alpha 1-Blockers in Benign Prostatic Hypertrophy : The use of a synthesized alpha 1-blocker, YM617, demonstrated its utility in treating benign prostatic hypertrophy, indicating the potential for sulfonamide derivatives in therapeutic applications related to urinary tract disorders (Kawabe et al., 1990).
Environmental and Health Monitoring
- Monitoring of Parabens and Ethylbenzene : Studies on the environmental exposure and biological monitoring of ethylbenzene and parabens, including methyl and propyl parabens, underscore the significance of assessing chemical exposure and its potential health impacts. This research highlights the broader context of monitoring and evaluating the presence of synthetic chemicals, including sulfonamides, in the environment and human body (Calafat et al., 2010; Jang, Droz, & Kim, 2000).
Future Directions
properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-2-19-7-13-22(14-8-19)31(29,30)27-21-11-9-20(10-12-21)23-15-16-24(26-25-23)28-17-5-3-4-6-18-28/h7-16,27H,2-6,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYFYQPSANUEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.